4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrol-2-one core substituted with various functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-thione
Uniqueness
The uniqueness of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H24ClNO5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClNO5/c1-4-30-18-10-9-16(13-17(18)24)21(26)19-20(15-7-5-14(2)6-8-15)25(11-12-29-3)23(28)22(19)27/h5-10,13,20,26H,4,11-12H2,1-3H3/b21-19+ |
InChI Key |
ACFBZQKBQLGIDY-XUTLUUPISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)C)/O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.